molecular formula C18H19N3O6S B6507453 ethyl 4-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946354-48-9

ethyl 4-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No. B6507453
CAS RN: 946354-48-9
M. Wt: 405.4 g/mol
InChI Key: CYYNAFAINUJQQJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 2,3-dihydro-1,4-benzodioxin-6-yl group, a carbamoyl group, a sulfanyl group, and a 2-oxo-1,2-dihydropyrimidine-5-carboxylate group . It’s worth noting that compounds containing the 2,3-dihydro-1,4-benzodioxin-6-yl group have been studied for their potential therapeutic effects on Alzheimer’s disease .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving 1,4-benzodioxane-6-amine and various halides in the presence of a base .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl moiety , which is known to have various biological activities.

Mode of Action

The presence of the 2,3-dihydro-1,4-benzodioxin-6-yl moiety suggests that it may interact with biological targets via hydrogen bonding, aromatic stacking interactions, or other non-covalent interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds containing a 2,3-dihydro-1,4-benzodioxin-6-yl moiety have been associated with various biological activities , suggesting that they may affect multiple biochemical pathways.

properties

IUPAC Name

ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-3-25-17(23)15-10(2)19-18(24)21-16(15)28-9-14(22)20-11-4-5-12-13(8-11)27-7-6-26-12/h4-5,8H,3,6-7,9H2,1-2H3,(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYNAFAINUJQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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